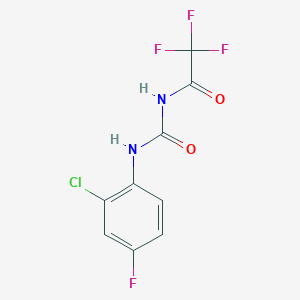
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, also known as DMPEB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects.
Mechanism of Action
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide exerts its effects through various mechanisms. One of the main mechanisms is the inhibition of COX-2 and 5-LOX, which are involved in the inflammatory response. By inhibiting these enzymes, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide also induces apoptosis in cancer cells by activating certain signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide protects neurons from oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has various biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting COX-2 and 5-LOX. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide also induces apoptosis in cancer cells by activating certain signaling pathways, such as the p38 MAPK pathway. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide protects neurons from oxidative stress by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is that it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide can be synthesized through a multi-step process that is relatively straightforward. However, one of the limitations of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is that it has not been extensively studied in vivo, and its safety and efficacy have not been fully established. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide.
Future Directions
There are several future directions for N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide research. One direction is to further investigate its anti-inflammatory, anti-cancer, and neuroprotective properties in vivo, using animal models. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide and to develop more efficient purification methods. Finally, future research should focus on identifying the optimal dosage, administration route, and potential side effects of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide.
Synthesis Methods
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylamine with 2-methoxyphenol, followed by the coupling of the resulting product with butanoyl chloride. This process results in the formation of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, which can be purified through various methods, such as column chromatography or recrystallization.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to protect neurons from oxidative stress, making it a potential neuroprotective agent.
properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C19H23NO3/c1-14-10-11-16(13-15(14)2)20-19(21)9-6-12-23-18-8-5-4-7-17(18)22-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,20,21) |
InChI Key |
NZXKIKBMPGDYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)






![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)